molecular formula C9H7BrN2 B1277672 4-(4-bromophenyl)-1H-pyrazole CAS No. 849021-16-5

4-(4-bromophenyl)-1H-pyrazole

Cat. No. B1277672
M. Wt: 223.07 g/mol
InChI Key: GCAZXAMCMBEXCC-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite to each other. The presence of a bromine atom on the phenyl ring at the 4-position adds to the chemical complexity and reactivity of the molecule. This compound serves as a core structure for various chemical modifications and has potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 4-bromo substituted pyrazoles, directed lithiation techniques have been employed to introduce substituents vicinally. For instance, 4-bromo-1-phenylsulphonylpyrazole can be metallated with phenyl-lithium to yield a lithio derivative, which can then be treated with electrophiles to obtain various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles. Subsequent removal of the phenylsulphonyl protecting group under alkaline conditions yields 4-bromo-3(5)-substituted 1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of 4-bromo substituted 1H-pyrazoles has been studied using techniques such as X-ray diffraction (XRD) and multinuclear magnetic resonance spectroscopy. These studies reveal that tautomerism is present in both the solid state and in solution, with the 3-bromo tautomer being the predominant form. Density functional theory (DFT) calculations support the experimental findings and provide insights into the stability of these tautomers .

Chemical Reactions Analysis

The reactivity of 4-(4-bromophenyl)-1H-pyrazole is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, bromo(hetero)arenes like this compound can undergo metalation reactions or transition-metal-catalyzed cross-coupling reactions. The bromine atom can also be used as a handle for further functionalization, such as in the synthesis of condensed systems involving a ring-oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo substituted 1H-pyrazoles have been characterized using various spectroscopic methods. The vibrational frequencies and corresponding assignments have been investigated using Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy. Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies, have been conducted to understand the electronic properties and charge distribution within the molecule. These studies also provide information on the nonlinear optical properties and potential applications in materials science .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : 4-(4-bromophenyl)-1H-pyrazole serves as a starting compound in synthesizing various pyrazole derivatives. For example, Srour et al. (2018) synthesized new 1,3,4-trisubstituted pyrazole derivatives starting from a compound derived from 4-(4-bromophenyl)-1H-pyrazole. These derivatives were then tested for their cytotoxic activity against diverse tumor cell lines (Srour et al., 2018).

  • Crystal Structure Analysis : Loh et al. (2013) conducted studies on the crystal structures of pyrazole compounds including those derived from 4-(4-bromophenyl)-1H-pyrazole. Their research contributes to understanding the molecular configuration and potential applications of these compounds (Loh et al., 2013).

Anticancer Applications

  • Antiproliferative Agents : Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including compounds derived from 4-(4-bromophenyl)-1H-pyrazole, showing significant antiproliferative effects, particularly against breast cancer and leukemia cells (Ananda et al., 2017).

  • Cell Cycle Inhibition : Nițulescu et al. (2015) developed pyrazole derivatives as cell cycle kinase inhibitors. Their research included ultrasound-assisted synthesis of pyrazolyl thiourea derivatives using 4-(4-bromophenyl)-1H-pyrazole, indicating potential as anticancer drugs (Nițulescu et al., 2015).

Nonlinear Optical Properties

  • Optical and Electronic Studies : Tamer et al. (2016) synthesized and characterized a derivative of 4-(4-bromophenyl)-1H-pyrazole, demonstrating its nonlinear optical properties. This study contributes to the understanding of the potential use of these compounds in optical applications (Tamer et al., 2016).

Safety And Hazards

The safety and hazards of “4-(4-bromophenyl)-1H-pyrazole” would depend on its exact structure and properties. Similar compounds, such as 4’-bromoacetophenone, can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “4-(4-bromophenyl)-1H-pyrazole” could include further studies on its synthesis, properties, and potential applications. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential as antimicrobial agents .

properties

IUPAC Name

4-(4-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZXAMCMBEXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426292
Record name 4-(4-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1H-pyrazole

CAS RN

849021-16-5
Record name 4-(4-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Aruri, U Singh, S Sharma, S Gudup… - The Journal of …, 2015 - ACS Publications
A metal-free cross-dehydrogenative coupling method for the synthesis of N-substituted azoles has been developed. The TBAI/TBHP system catalyzed the coupling of azoles with ethers …
Number of citations: 83 pubs.acs.org
MSA Mehedi, DE George, JJ Tepe - The Journal of Organic …, 2022 - ACS Publications
Here, we report the synthesis of 3,4-disubstituted 1H-pyrazoles and 3,5-disubstituted pyridines from the reaction of epoxides with hydrazine and ammonia, respectively. Both reactions …
Number of citations: 3 pubs.acs.org
A Kamal, KNV Sastry, D Chandrasekhar… - The Journal of …, 2015 - ACS Publications
An operationally simple and high yielding protocol for the synthesis of polyfunctional pyrazoles has been developed through one-pot, three-component coupling of aldehydes, 1,3-…
Number of citations: 73 pubs.acs.org
A Gollner, C Heine, KS Hofbauer - ChemMedChem, 2023 - Wiley Online Library
Kinases are among the most important and successful drug targets. Chemical probe compounds have played a critical role in elucidating the role of kinases in many biological pathways…
CA Ocasio, MB Rajasekaran, S Walker, D Le Grand… - Oncotarget, 2016 - ncbi.nlm.nih.gov
MASTL (microtubule-associated serine/threonine kinase-like), more commonly known as Greatwall (GWL), has been proposed as a novel cancer therapy target. GWL plays a crucial …
Number of citations: 30 www.ncbi.nlm.nih.gov

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